4-Bromo-1-cyclohexyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a bromine atom attached to a cyclohexyl group. It is categorized as a pyrazole derivative, which is widely recognized for its diverse biological and chemical applications. The compound is primarily studied for its potential antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound is identified by the Chemical Abstracts Service number 141302-40-1. As a member of the pyrazole family, it falls under the classification of organic compounds that are utilized in various scientific fields, including chemistry, biology, and medicine. Its unique structure contributes to its distinct chemical behavior and potential utility in drug development and synthesis of specialty chemicals .
The synthesis of 4-bromo-1-cyclohexyl-1H-pyrazole typically involves cyclization reactions between hydrazines and carbonyl compounds. A common synthetic route includes the reaction of cyclohexylhydrazine with a 4-bromo-1,3-diketone under acidic conditions. This process can be conducted in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the pyrazole ring .
This method can yield good to excellent results, often achieving yields between 70% to 95% depending on specific reaction conditions .
The molecular formula of 4-bromo-1-cyclohexyl-1H-pyrazole is C10H12BrN3. Its structure consists of a pyrazole ring fused with a cyclohexyl group, with a bromine atom attached at the 4-position of the pyrazole ring.
4-Bromo-1-cyclohexyl-1H-pyrazole can undergo several types of chemical reactions:
These reactions are facilitated by various reagents and solvents, including polar solvents like dimethyl sulfoxide for substitution reactions .
The mechanism of action for 4-bromo-1-cyclohexyl-1H-pyrazole involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor binding. The presence of both the bromine atom and the nitrogen atoms in the pyrazole ring allows for diverse interactions with biomolecules, contributing to its pharmacological activities .
Research indicates that these interactions may lead to inhibition or modulation of specific pathways relevant to antimicrobial and anti-inflammatory effects, although detailed mechanisms remain an area for further investigation .
4-Bromo-1-cyclohexyl-1H-pyrazole has numerous applications across various fields:
The pyrazole core in 4-bromo-1-cyclohexyl-1H-pyrazole is primarily constructed via cyclocondensation reactions between hydrazine derivatives and cyclohexyl-containing electrophiles. A common approach involves reacting hydrazine hydrate with 1,3-dicarbonyl compounds pre-functionalized with a cyclohexyl group. For instance, ethyl 3-cyclohexyl-3-oxopropanoate undergoes cyclocondensation with phenylhydrazine to form 1-cyclohexyl-1H-pyrazol-5-ol, a direct precursor to the target compound. This method leverages the electrophilicity of the β-ketoester carbonyl groups, with the cyclohexyl moiety introduced prior to ring closure to ensure regiochemical fidelity [5] [8].
Alternative routes employ α,β-unsaturated cyclohexyl ketones (e.g., 2-cyclohexylidene-1-phenylethanone) reacting with hydrazines under acid or base catalysis. The reaction proceeds via Michael addition of the hydrazine nitrogen to the enone system, followed by intramolecular condensation. Nano-zinc oxide catalysts significantly enhance this reaction, achieving yields >95% under mild conditions by facilitating enone activation and dehydrative cyclization [5] [8].
Key variables influencing efficiency:
Table 1: Cyclocondensation Optimization Parameters
Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity Ratio |
---|---|---|---|---|
Nano-ZnO | Ethanol | 80 | 95 | 99:1 |
Al₂O₃ | Ethanol | 80 | 55 | 90:10 |
None | DMF | 120 | 65 | 85:15 |
Bromination at the pyrazole 4-position is achieved via electrophilic aromatic substitution (SEAr) due to the inherent electron-rich nature of the position. N-Bromosuccinimide (NBS) is the preferred reagent for its moderate reactivity and minimized polybromination side reactions. Reactions are conducted in inert solvents (dichloromethane or chloroform) at 0–25°C, yielding 70–85% of the 4-bromo derivative. The cyclohexyl group at N1 does not impede bromination but may influence crystal packing, as confirmed by X-ray studies of analogous 4-(1-adamantyl)pyrazoles [9].
For substrates requiring harsher conditions, phosphorus tribromide (PBr₃) in refluxing acetonitrile facilitates bromination via in situ generation of Br⁺ equivalents. This method is effective for electron-deficient pyrazoles but may require subsequent hydrolysis to remove phosphonate byproducts. Bromine (Br₂) in acetic acid is a viable alternative, though it poses handling challenges and potential ring oxidation [3].
Critical considerations:
Table 2: Bromination Reagent Comparison
Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
NBS | CH₂Cl₂ | 0–25 | 82 | Succinimide |
PBr₃ | CH₃CN | 80 | 75 | H₃PO₃, alkylphosphonates |
Br₂ | AcOH | 25 | 68 | Dibromopyrazoles |
Regioselective N1-alkylation is pivotal for installing the cyclohexyl moiety. Cyclohexyl halides (bromide or iodide) react with pyrazole salts under phase-transfer conditions. Sodium hydride or potassium carbonate in DMF deprotonates pyrazole, generating a nucleophile that attacks cyclohexyl bromide, yielding 1-cyclohexyl-1H-pyrazole in >90% regioselectivity. Microwave irradiation (100–120°C, 30 min) accelerates this reaction, reducing typical batch times from 12 hours to <1 hour [8].
Cyclohexanol derivatives can also be employed via Mitsunobu reactions (diethyl azodicarboxylate/triphenylphosphine) or acid-catalyzed dehydrative coupling. The latter uses p-toluenesulfonic acid in refluxing toluene, with azeotropic water removal driving the equilibrium toward alkylation [8].
Factors governing N1 vs. N2 selectivity:
Solvent polarity critically influences alkylation kinetics and regioselectivity. Dimethylformamide (DMF) and dimethylacetamide (DMAc) outperform toluene or THF due to superior solvation of the pyrazolide anion. Adding catalytic iodide salts (e.g., tetrabutylammonium iodide) enhances cyclohexyl bromide reactivity via halide exchange [6] [9].
Copper(I) catalysts (e.g., CuI/1,10-phenanthroline) enable Ullmann-type N-arylation but are equally effective for alkylation with cyclohexyl halides at 80–100°C. Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) act as dual solvent-catalysts, improving yields to 82% by stabilizing charged intermediates [6] [9].
Optimized protocol:
Continuous flow reactors address limitations of batch synthesis, particularly for exothermic steps like bromination and alkylation. Corning Advanced-Flow™ Reactors (AFR) enable precise temperature control (<±2°C) and millisecond mixing, suppressing dibromide formation during NBS bromination. A typical setup:
Benefits over batch processing:
Table 3: Flow vs. Batch Performance Metrics
Parameter | Batch Process | Flow Process (Corning AFR) |
---|---|---|
Bromination yield | 82% | 91% |
Reaction time | 4 h | 15 min |
Temperature control | ±5°C | ±0.5°C |
HBr gas exposure risk | High | Negligible |
For batch scale-up, reflux conditions in high-boiling solvents (toluene, xylene) maximize yields of N-alkylation and bromination steps. Key enhancements include:
Optimized reflux protocol:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1